2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride
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Overview
Description
2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O. It is known for its applications in various fields, including organic synthesis, material science, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride typically involves the reaction of 4-aminophenol with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of complex organic molecules.
Material Science: The compound is involved in the development of high-performance polymers and materials with unique properties.
Medicinal Chemistry: It has been used in the synthesis of antimalarial compounds and anticancer agents.
Environmental Science: The compound is used in the detection of environmental pollutants and in the development of standards for pollutant measurement.
Mechanism of Action
The mechanism of action of 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-[(Ethylamino)methyl]-4-aminophenol-[d5] Dihydrochloride: A deuterated form used in metabolic research.
4-Aminophenol: A precursor in the synthesis of various pharmaceuticals and dyes.
Ethylamine: A simple amine used in organic synthesis.
Uniqueness
2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable salts and its reactivity make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
4-amino-2-(ethylaminomethyl)phenol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-2-11-6-7-5-8(10)3-4-9(7)12;;/h3-5,11-12H,2,6,10H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGDVTGCCQHEPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)N)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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